4-(4-fluorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a rational approach. Researchers have prepared it using conventional heating and microwave irradiation techniques. The resulting compound has been tested for in vitro antimicrobial activity and cytotoxicity .
Molecular Structure Analysis
The molecular structure of 4-(4-fluorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be visualized through X-ray crystallography. It crystallizes in a monoclinic space group, with specific dimensions and angles. The presence of weak but significant interactions (such as C–H···O, C–H···N, C–F···π, and π–π interactions) contributes to its stability in the crystal lattice. These interactions are further investigated using Hirshfeld surface analysis .
Scientific Research Applications
- Application : Incorporating BFPPO (benzyl(4-fluorophenyl)phenylphosphine oxide) into EP thermosets significantly improves flame retardancy. BFPPO-modified EP thermosets achieve a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating . Mechanistic studies reveal that BFPPO scavenges free radicals required for combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration .
- Application : Compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole shows promising potential as an ERα inhibitor, with binding affinity close to that of 4-OHT (a native ligand) .
- Application : 4-fluorophenylhydrazine , derived from 4-fluorophenyl isocyanate, serves as a valuable reagent in generating heterocyclic compounds .
- Application : 4-Fluorophenylacetylene serves as an intermediate in liquid crystal synthesis. It also finds use in organic synthesis and vacuum deposition .
- Application : The complex PyBox–La(OTf)3 , which includes 4-fluorophenyl groups, catalyzes cycloadditions with high efficiency. For instance, it facilitates the synthesis of 3aA with excellent yield and enantioselectivity .
Flame Retardant Materials
Estrogen Receptor Alpha (ERα) Inhibition
Heterocyclic Compound Synthesis
Liquid Crystal Intermediates
Catalysis
Advanced Electronic Materials
Mechanism of Action
properties
IUPAC Name |
4-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTJUOHYJGORCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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